molecular formula C13H18O6 B4923170 3-methylphenyl hexopyranoside CAS No. 6092-25-7

3-methylphenyl hexopyranoside

Cat. No.: B4923170
CAS No.: 6092-25-7
M. Wt: 270.28 g/mol
InChI Key: QCLIKCCGRQFFHT-UHFFFAOYSA-N
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Description

3-Methylphenyl hexopyranoside is an aryl glycoside characterized by a hexopyranose sugar moiety linked to a 3-methylphenyl group. This compound belongs to the broader class of glycosides, which are critical in biological systems for their roles in cell signaling, energy storage, and detoxification.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(3-methylphenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-7-3-2-4-8(5-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLIKCCGRQFFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874463
Record name GLUCOPYRANOSIDE,3-METHYLPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-25-7
Record name GLUCOPYRANOSIDE,3-METHYLPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl hexopyranoside typically involves the glycosylation of 3-methylphenol with a suitable hexopyranosyl donor. One common method is the use of glycosyl halides in the presence of a Lewis acid catalyst, such as silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.

Industrial Production Methods

For industrial production, the compound can be extracted from natural sources, such as the roots, bark, and leaves of certain plants. The extraction process involves grinding the plant material, followed by solvent extraction, purification, and crystallization . This method is advantageous for large-scale production due to its cost-effectiveness and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl hexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methylphenyl hexopyranoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, binding to specific receptors, and influencing cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural Comparisons

Key structural features of 3-methylphenyl hexopyranoside and related compounds are summarized below:

Compound Name Substituents on Phenyl Ring Sugar Modifications Key Structural Features
3-Methylphenyl hexopyranoside 3-methyl Unmodified hexopyranose Phenyl group with electron-donating methyl substituent
4-Chloro-3-methylphenyl hexopyranoside (2.4) 3-methyl, 4-chloro 3,4,6-tri-O-acetyl, 2-deoxy-D-lyxo Chloro substituent increases electronegativity; acetyl groups enhance lipophilicity
(Z)-3-Hexenyl-β-D-glucopyranoside N/A (aliphatic chain) β-D-glucopyranose Aliphatic chain may improve membrane permeability
6COS (from Blechnum spp.) N/A Hexopyranoside + furanosyl units Chirality contributes to toxicity risks
  • Sugar Modifications: Acetylation in compound 2.4 increases lipophilicity, which could enhance cellular uptake but may also alter metabolic stability . In contrast, unmodified hexopyranose in 3-methylphenyl hexopyranoside may favor aqueous solubility.

Physicochemical Properties

  • Molecular Weight: Aliphatic analogs like (Z)-3-hexenyl-β-D-glucopyranoside have a molar mass of 262.3 g/mol . 3-Methylphenyl hexopyranoside, with a phenyl group, is expected to have a higher molecular weight (~280–300 g/mol), influencing its crystallization behavior.
  • Solubility: The phenyl group in 3-methylphenyl hexopyranoside likely reduces water solubility compared to aliphatic glycosides but enhances affinity for hydrophobic targets .

Q & A

Q. How can conflicting regioselectivity outcomes in hexopyranoside synthesis be systematically addressed?

  • Methodological Answer : Apply multivariate analysis (e.g., DoE) to identify critical factors (catalyst loading, solvent). For example, InCl₃-mediated reactions show higher C-2 selectivity in polar aprotic solvents . Contrast with DIBAL-H results (C-4 selectivity in non-polar solvents) to map regiochemical trends .

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